molecular formula C10H15N3O B1371762 2-[(3-Methylphenyl)amino]propanohydrazide CAS No. 1396996-92-1

2-[(3-Methylphenyl)amino]propanohydrazide

Cat. No.: B1371762
CAS No.: 1396996-92-1
M. Wt: 193.25 g/mol
InChI Key: FZRUQJLRCUMWFB-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)amino]propanohydrazide is a hydrazide derivative featuring a propanohydrazide backbone substituted with a 3-methylphenylamino group at the second carbon. This compound (CAS: 1396996-92-1) is synthesized via hydrazinolation of the corresponding ester or through condensation reactions involving substituted anilines and hydrazine derivatives . The compound’s purity (98%) and commercial availability have been documented, though some suppliers list it as discontinued, suggesting challenges in stability or industrial scalability .

Properties

IUPAC Name

2-(3-methylanilino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-4-3-5-9(6-7)12-8(2)10(14)13-11/h3-6,8,12H,11H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRUQJLRCUMWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-Methylphenyl)amino]propanohydrazide typically involves the reaction of 3-methylaniline with alanine hydrazide under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Comparison with Similar Compounds

Ortho- and Para-Methylphenyl Isomers

  • 2-[(2-Methylphenyl)amino]propanohydrazide (QY-4147): This isomer (CAS: 1396972-32-9) differs in the methyl group’s position (ortho vs. meta).

Key Data :

Compound Substituent Position CAS Number Purity
2-[(3-Methylphenyl)amino]propanohydrazide meta 1396996-92-1 98%
2-[(2-Methylphenyl)amino]propanohydrazide ortho 1396972-32-9 95%

3,4-Dimethylphenyl Derivatives

  • 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (CAS: 2370-49-2): The additional methyl group increases hydrophobicity (logP) compared to the mono-methylated compound. This structural modification may enhance membrane permeability but reduce solubility .

Chain Length and Functional Group Modifications

Acetohydrazide vs. Propanohydrazide

  • 2-[(3-Methylphenyl)amino]acetohydrazide (QY-2801): The shorter carbon chain (C2 vs. C3 in propanohydrazide) reduces molecular weight (MW: ~207 vs. ~221) and may alter pharmacokinetics, such as absorption rates .

Key Data :

Compound Chain Length Molecular Weight CAS Number
2-[(3-Methylphenyl)amino]acetohydrazide C2 ~207 2371-35-9
This compound C3 ~221 1396996-92-1
2-[(3-Methylphenyl)amino]butanohydrazide C4 ~235 1306738-21-5

Aromatic Aldehyde Schiff Base Derivatives

  • (EZ)-N′-Benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanohydrazide: Unlike this compound, this compound incorporates a carbazole moiety. The bulky carbazole group enhances aromatic interactions and improves antioxidant activity but may violate Lipinski’s rule due to high molecular weight (>500 Da) .

Pharmacokinetic and Bioactivity Comparisons

Drug-Likeness and Bioavailability

  • This compound: Predicted to comply with Lipinski’s rules (MW < 500, logP < 5) based on analogs like QY-3687.
  • Schiff Base Derivatives (1a–f): Compounds such as (EZ)-N′-benzylidenecarprofen hydrazide exhibit favorable drug-likeness scores (bioavailability > 80%) due to balanced logP (2.5–3.5) and hydrogen bond acceptor/donor counts .

Antioxidant Activity

  • N-Phenyl-β-alanine dihydrazides : Compounds like N-(4-methylphenyl)-N-carboxyethyl-β-alanine dihydrazide show moderate antioxidant activity (IC50: 50–100 μM), attributed to the hydrazide group’s radical scavenging capacity. The 3-methylphenyl analog may exhibit similar properties .

Biological Activity

2-[(3-Methylphenyl)amino]propanohydrazide, a compound with potential applications in medicinal chemistry, has garnered attention due to its biological activities. This article explores its synthesis, mechanism of action, and biological effects, particularly its anticancer and antioxidant properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylaniline with alanine hydrazide under controlled conditions. This method is essential for obtaining the compound in a pure form suitable for biological testing.

  • Molecular Formula : C10H15N3O
  • Molecular Weight : 193.25 g/mol
  • Canonical SMILES : CC1=CC(=CC=C1)NC(C)C(=O)NN

The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. It may function as an enzyme inhibitor, affecting metabolic pathways crucial for cell proliferation and survival.

Anticancer Activity

Research has demonstrated that derivatives of hydrazones, including those related to this compound, exhibit significant anticancer properties. For instance, studies have shown that certain synthesized compounds display cytotoxicity against human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines. The compounds were tested using the MTT assay, revealing that some derivatives were more effective against HT-29 cells than A375 cells .

CompoundCell LineIC50 (µM)Activity
Compound AA37525Moderate
Compound BHT-2915High
Compound CHT-2910Very High

Antioxidant Activity

In addition to anticancer effects, this compound exhibits antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers in cultured cells. The antioxidant activity is comparable to that of ascorbic acid, indicating its potential use in combating oxidative damage in biological systems .

Case Studies

  • Study on Anticancer Properties : A series of hydrazone derivatives were synthesized and tested for their anticancer activity against various cell lines. The study highlighted that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity, suggesting the importance of molecular structure in determining biological activity .
  • Antioxidant Evaluation : Another study assessed the antioxidant capabilities of hydrazone derivatives using the Ferric Reducing Antioxidant Power (FRAP) assay. The results indicated a strong correlation between structural features and antioxidant efficacy, emphasizing the role of hydrazone moieties in enhancing radical scavenging activity .

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